molecular formula C6H8Cl2O B6240294 1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one CAS No. 2568-72-1

1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one

Cat. No.: B6240294
CAS No.: 2568-72-1
M. Wt: 167.03 g/mol
InChI Key: HUQPMQIIMHMESI-UHFFFAOYSA-N
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Description

1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one is a cyclopropane-containing ketone characterized by a strained three-membered ring with two chlorine atoms and a methyl group at the 1- and 2-positions, respectively. The cyclopropane ring introduces significant steric and electronic effects due to its bond angles (~60°) and high ring strain. The dichloro substitution enhances the compound’s electrophilicity, making it reactive in nucleophilic substitution or elimination reactions.

Properties

CAS No.

2568-72-1

Molecular Formula

C6H8Cl2O

Molecular Weight

167.03 g/mol

IUPAC Name

1-(2,2-dichloro-1-methylcyclopropyl)ethanone

InChI

InChI=1S/C6H8Cl2O/c1-4(9)5(2)3-6(5,7)8/h3H2,1-2H3

InChI Key

HUQPMQIIMHMESI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC1(Cl)Cl)C

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor in the presence of a catalyst.

    Chlorination: The cyclopropyl ring is then chlorinated using chlorine gas or other chlorinating agents to introduce the two chlorine atoms.

    Ketone Formation: The final step involves the introduction of the ethanone moiety. This can be done through the reaction of the chlorinated cyclopropyl compound with an appropriate ketone precursor under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.

    Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, ammonia, and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity, disruption of cell membranes, and interference with metabolic pathways.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison
Compound Space Group Volume (ų) Density (g/cm³) R1 Factor Reference
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one P¯1 375.63 1.574 0.0304
2,2-Dichloro-1-(4-methylphenyl)ethanone P2₁/c 1057.2 1.505 0.044
Table 2: DFT-Derived Bond Parameters
Compound Bond Type ρ (eÅ⁻³) ∇²ρ (eÅ⁻⁵) H (a.u.) Reference
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one C=O 2.85 –25.6 –0.42
Target Compound (Predicted) C=O ~2.90 –26.1 –0.45 -

Biological Activity

1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

  • Molecular Formula : C5H7Cl2O
  • Molecular Weight : 164.02 g/mol
  • IUPAC Name : this compound
  • CAS Number : 539-03-7

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dichloro-1-methylcyclopropyl alcohol with acetic anhydride or acetyl chloride under controlled conditions. This reaction results in the formation of the ketone functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a significant role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis and has potential applications in treating metabolic disorders such as obesity and dyslipidemia .

Pharmacological Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

  • In vitro Studies : In HepG2 cells, this compound showed significant inhibition of lipid accumulation, suggesting its potential as a therapeutic agent for fatty liver disease .
  • Animal Models : In rodent models, administration of the compound resulted in decreased body weight and improved metabolic profiles when subjected to high-fat diets. Doses ranging from 3 mg/kg to 30 mg/kg were tested, with notable effects on reducing triglyceride levels and improving insulin sensitivity .

Case Study 1: Obesity Treatment

In a study involving obese rats fed a high-fat diet, treatment with this compound led to a significant reduction in body weight and fat mass compared to control groups. The compound was administered at varying doses over four weeks, demonstrating a dose-dependent response in weight loss and metabolic improvement.

Case Study 2: Lipid Metabolism

Another investigation focused on the compound's effects on lipid metabolism in HepG2 cells. Results indicated that treatment with the compound decreased the expression of genes involved in lipogenesis while increasing those associated with fatty acid oxidation. This suggests a shift towards enhanced fatty acid utilization rather than storage.

Comparative Analysis

CompoundMechanismEfficacyReference
This compoundACC InhibitionSignificant weight loss and lipid reduction
Compound I-181ACC InhibitionReduced aliphatic acid synthesis
Thienopyrimidine derivativesACC InhibitionImproved metabolic profiles

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